4-Amino-1H-pyrazole-5-carboxamide
Overview
Description
4-Amino-1H-pyrazole-5-carboxamide is a compound with the molecular formula C4H6N4O . It is a potent hypolipidemic agent and a possible inhibitor of PDE 1 (phosphodiesterase 1) .
Synthesis Analysis
A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method . The methodology involved the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with the appropriate cyclic/acyclic ketones to afford the desired products in acceptable (51-94%) yields .Molecular Structure Analysis
The molecular structure of 4-Amino-1H-pyrazole-5-carboxamide can be represented by the canonical SMILES stringC1=NNC(=C1N)C(=O)N
. The exact mass of the compound is 126.05416083 g/mol . Chemical Reactions Analysis
The reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with the appropriate cyclic/acyclic ketones affords the desired products . The chemical reaction can be represented by the SMILES stringO=C(N)C1=C(N)C=NN1
. Physical And Chemical Properties Analysis
4-Amino-1H-pyrazole-5-carboxamide has a molecular weight of 126.12 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 97.8 Ų .Scientific Research Applications
Antitumor Activities
4-Amino-1H-pyrazole-5-carboxamide derivatives have been investigated for their potential antitumor activities. A study highlighted the synthesis of various pyrazolopyrimidine derivatives and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, which were tested against different human cancer cell lines. The study emphasized the structure-activity relationship (SAR) in understanding their antitumor potential (Hafez et al., 2013).
Synthesis of Heterocyclic Compounds
The compound serves as a crucial building block in the synthesis of polyfunctionalized heterocyclic compounds. These compounds have significant pharmacological interest, showcasing the utility of 4-Amino-1H-pyrazole-5-carboxamide in versatile chemical syntheses (El‐Mekabaty, 2014).
Novel Synthesis Routes
Innovative synthesis routes have been developed for creating 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, demonstrating the flexibility and versatility of this compound in various chemical synthesis pathways (Bobko et al., 2012).
Cytotoxicity Studies
Another study synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, assessing their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research highlights the potential medical applications of these compounds in cytotoxicity studies (Hassan et al., 2014).
Fluorescent Sensor Development
4-Amino-1H-pyrazole-5-carboxamide derivatives have been utilized in the development of fluorescent sensors, particularly for the detection of fluoride anions. This application demonstrates the compound's utility in analytical chemistry and sensor development (Yang et al., 2011).
Insecticidal Activities
Research has also explored the use of 4-Amino-1H-pyrazole-5-carboxamide derivatives in developing novel insecticidal compounds. These studies contribute to the field of agricultural chemistry, providing insights into the development of new pest control agents (Wu et al., 2017).
Nematocidal Activity
Similarly, the compound's derivatives have been synthesized and tested for nematocidal activity, particularly against the tomato root-knot nematode. This highlights its potential application in combating agricultural pests and diseases (Zhao et al., 2017).
Safety And Hazards
Future Directions
The 5,5-disubstituted pyrazolo [4,3-d]pyrimidinone derivatives containing the fragment based on 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide were designed and explored as the potential inhibitors of chorismate mutase . Aminopyrazole-based compounds have been studied as active agents in different therapeutic areas, with particular attention on the design and structure-activity relationships defined by each class of compounds .
properties
IUPAC Name |
4-amino-1H-pyrazole-5-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-1-7-8-3(2)4(6)9/h1H,5H2,(H2,6,9)(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXDFTZWKFHULK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1H-pyrazole-5-carboxamide | |
CAS RN |
67221-50-5 | |
Record name | 4-amino-1H-pyrazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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